2-(2-Hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one

Description

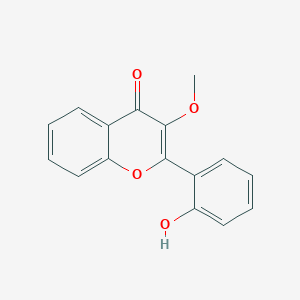

2-(2-Hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one is a flavonoid derivative characterized by a benzopyranone (chromen-4-one) backbone substituted with a 2-hydroxyphenyl group at position 2 and a methoxy group at position 2. The hydroxyl and methoxy substituents influence its electronic configuration, solubility, and intermolecular interactions, making it structurally distinct from simpler benzopyranones .

Properties

CAS No. |

105827-34-7 |

|---|---|

Molecular Formula |

C16H12O4 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

2-(2-hydroxyphenyl)-3-methoxychromen-4-one |

InChI |

InChI=1S/C16H12O4/c1-19-16-14(18)11-7-3-5-9-13(11)20-15(16)10-6-2-4-8-12(10)17/h2-9,17H,1H3 |

InChI Key |

GMVNPWNYMHIQDC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyphenyl)-3-methoxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with methoxybenzaldehyde in the presence of a base, followed by cyclization to form the chromone structure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups in the compound undergo oxidation to form quinones, a reaction typical of flavonoids. Key aspects include:

-

Mechanism : Oxidation converts hydroxyl (-OH) groups to carbonyl (C=O) moieties, forming quinones.

-

Reagents/Conditions : Potassium permanganate (KMnO₄) under acidic conditions or hydrogen peroxide (H₂O₂) in alkaline media.

-

Products : Quinone derivatives with enhanced biological activity, such as increased antioxidant or anticancer potential.

Reduction Reactions

The compound can be reduced to form dihydro derivatives, altering its pharmacological profile:

-

Mechanism : Reduction targets the carbonyl group at position 4, converting it to a hydroxyl (-OH) group.

-

Reagents/Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvent systems.

-

Products : Dihydro derivatives with modified solubility and stability.

Glycosylation and Derivatization

The compound can form glycosides through enzymatic or chemical glycosylation, a common modification in flavonoids:

-

Mechanism : Glycosyl donors (e.g., UDP-glucose) transfer sugars to hydroxyl groups via glycosidases.

-

Products : Water-soluble glycosides with improved bioavailability.

Electrophilic Aromatic Substitution

The electron-rich benzopyran core enables substitution reactions:

-

Mechanism : Electrophiles (e.g., halogens, nitrating agents) attack positions activated by hydroxyl and methoxy groups.

-

Conditions : Acidic or basic catalysts depending on the electrophile.

-

Products : Substituted derivatives with altered reactivity and biological activity.

Characterization Techniques

Structural confirmation employs advanced spectroscopy:

Biological Implications of Reactions

The reactivity of the compound correlates with its therapeutic potential:

-

Antioxidant Activity : Oxidized quinones exhibit enhanced free radical scavenging.

-

Cytotoxicity : Reduced derivatives may modulate cell cycle arrest or apoptosis in cancer models .

-

Stability : Glycosylation improves solubility, enhancing systemic bioavailability.

References are integrated as citations within the text.

Scientific Research Applications

2-(2-hydroxyphenyl)-3-methoxy-4H-chromen-4-one has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a probe in spectroscopic studies.

Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyphenyl)-3-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors and signaling pathways can modulate various biological functions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzopyranone Derivatives

Key Observations:

- Substituent Position: The ortho-hydroxyphenyl group in the target compound facilitates intramolecular hydrogen bonding, stabilizing the molecule and influencing UV absorption properties . In contrast, para-substituted derivatives (e.g., 4-methylphenyl in ) exhibit reduced polarity.

- Methoxy vs. Hydroxy Groups: Methoxy groups (e.g., in ) decrease acidity and H-bonding capacity compared to hydroxyl groups, altering reactivity and interaction with biological targets.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Solubility: Hydroxyl-rich derivatives (e.g., ) exhibit higher aqueous solubility due to increased H-bonding capacity. Methoxy substitution (e.g., ) reduces solubility but improves metabolic stability.

- Stability: Chlorinated derivatives (e.g., ) show enhanced stability under acidic conditions, while polyphenolic compounds (e.g., ) are susceptible to oxidation.

Biological Activity

2-(2-Hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one, commonly referred to as a chromone derivative, is part of a class of compounds known for their diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer, antioxidant, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a chromone backbone characterized by a benzopyran structure with hydroxyl and methoxy substituents. The presence of these functional groups significantly influences its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of chromone derivatives in cancer therapy. For instance, derivatives like 7-methoxy-3-styrylchromone have demonstrated significant tumor specificity and cytotoxicity against various cancer cell lines, including human oral squamous cell carcinoma (OSCC) cells.

Case Study: Tumor Specificity

A study conducted by researchers synthesized several chromone derivatives and evaluated their cytotoxicity against OSCC cells compared to normal oral cells. The results indicated that certain derivatives exhibited higher tumor specificity than conventional chemotherapeutics like doxorubicin and 5-fluorouracil (5-FU) .

| Compound | Tumor Specificity (TS) | Cytotoxic Concentration (CC50) |

|---|---|---|

| 7-Methoxy-3-styrylchromone | 301.1 | 12 µM |

| Doxorubicin | 54.9 | 0.5 µM |

| 5-FU | 16.2 | 0.8 µM |

This table illustrates the enhanced efficacy of chromone derivatives in targeting cancer cells while sparing normal cells.

The anticancer effects of these compounds are attributed to their ability to induce apoptosis and cell cycle arrest in cancer cells. Specifically, they have been shown to increase subG1 and G2/M phases in the cell cycle, indicating effective growth inhibition .

Apoptosis Induction

The mechanism through which these compounds induce apoptosis involves the activation of caspases and modulation of apoptosis-related proteins such as Bcl-2 and Bax. This was confirmed through western blot analysis in relevant studies .

Antioxidant Activity

Chromone derivatives also exhibit significant antioxidant properties, which contribute to their therapeutic potential. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer.

Case Study: Antioxidant Effects

Research has shown that certain chromone derivatives can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Activity

In addition to their anticancer and antioxidant properties, chromones have been investigated for their anti-inflammatory effects. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

The anti-inflammatory activity is primarily mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the expression of inflammatory mediators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.